Octylbenzene

Description

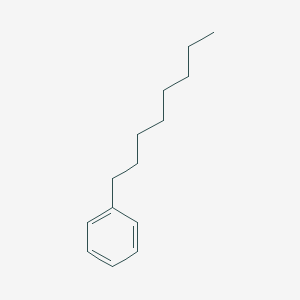

Structure

3D Structure

Properties

IUPAC Name |

octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKDZKXSXLNROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062240 | |

| Record name | Benzene, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2189-60-8 | |

| Record name | Octylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2189-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5EAX722SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of n-Octylbenzene

Introduction

n-Octylbenzene, also known as 1-phenyloctane, is an aromatic hydrocarbon with the chemical formula C₁₄H₂₂.[1][2] It consists of a benzene ring attached to a linear octyl chain.[3] At room temperature, it is a colorless to light yellow liquid with a mild aromatic odor.[2][3] This compound is of significant interest in various industrial and research settings, primarily serving as a chemical intermediate in the synthesis of pharmaceuticals and fine chemicals.[2] Notably, it is a crucial building block in the production of Fingolimod, a medication used to treat multiple sclerosis.[1][2] Its properties also make it suitable as a specialized solvent and for use in the formulation of surfactants, detergents, and lubricant additives.[2][3]

Physical and Chemical Properties

n-Octylbenzene is characterized by its high boiling point and low melting point, making it a liquid over a wide temperature range.[1] It is immiscible with water but soluble in non-polar organic solvents.[2][4] The key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Identifiers | ||

| CAS Number | 2189-60-8 | [1][2] |

| IUPAC Name | octylbenzene | [5] |

| Synonyms | 1-Phenyloctane, n-octyl benzene | [1][5] |

| Molecular Properties | ||

| Molecular Formula | C₁₄H₂₂ | [1][2] |

| Molecular Weight | 190.32 g/mol | [1][2] |

| Physical Properties | ||

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | ~0.858 g/mL at 25 °C | [3][4][6] |

| Melting Point | -36 °C | [1][3][6] |

| Boiling Point | 261-263 °C at 760 mmHg | [1][3][6] |

| Flash Point | 107 °C (closed cup) | [1][3][7] |

| Refractive Index (n²⁰/D) | 1.483 - 1.485 | [3][4] |

| Vapor Pressure | 0.0158 mmHg at 25°C | [3] |

| Purity & Stability | ||

| Typical Assay | ≥98.0% (GC), premium batches >99% | [1] |

| Stability | Stable under normal conditions. Combustible. | [4] |

| Incompatibilities | Strong oxidizing agents | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of n-octylbenzene. Key data from various spectroscopic techniques are provided below.

| Spectrum Type | Description / Key Signals | References |

| ¹H NMR | Spectra available, typically run in CDCl₃. | [3][8] |

| ¹³C NMR | Spectra available from various sources. | [5] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available. | [9][10] |

| Infrared (IR) Spectroscopy | Spectra available for liquid film and in solution (CCl₄/CS₂). | [3][9] |

Synthesis of n-Octylbenzene

The industrial and laboratory synthesis of n-octylbenzene is predominantly achieved through two robust methods: Friedel-Crafts alkylation and Grignard reagent-mediated synthesis.[3][11]

Friedel-Crafts Alkylation

This is a classic and widely used method for attaching alkyl chains to an aromatic ring.[2][3] The reaction involves treating benzene with an octylating agent, such as 1-chlorooctane or 1-octene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3][11]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Materials:

-

Benzene (anhydrous)

-

1-Chlorooctane

-

Aluminum chloride (AlCl₃, anhydrous)

-

Hydrochloric acid (dilute, aqueous)

-

Sodium bicarbonate solution (saturated, aqueous)

-

Magnesium sulfate or sodium sulfate (anhydrous)

-

An appropriate solvent for extraction (e.g., diethyl ether)

Procedure:

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried to prevent moisture from deactivating the catalyst.

-

Reaction Initiation: The flask is charged with anhydrous benzene and anhydrous aluminum chloride. The mixture is cooled in an ice bath.

-

Addition of Alkyl Halide: 1-Chlorooctane is added dropwise from the dropping funnel to the stirred mixture at a rate that maintains a controlled reaction temperature. The Friedel-Crafts alkylation reaction is exothermic.[12]

-

Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Workup: The reaction mixture is carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Final Purification: The crude product is purified by vacuum distillation to yield pure n-octylbenzene.

Grignard Reagent-Mediated Synthesis

This method provides an alternative route and is a powerful tool for forming carbon-carbon bonds.[11] The synthesis involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with an octyl halide, or conversely, an octyl Grignard reagent with a phenyl halide.[11] The former is a common approach.

Experimental Protocol: Grignard Reagent-Mediated Synthesis

Materials:

-

Magnesium turnings

-

1-Bromooctane

-

Anhydrous diethyl ether or THF

-

Phenylmagnesium bromide (or prepared in situ from bromobenzene)

-

A catalyst for cross-coupling (e.g., an iron or copper salt, optional but can improve yield)[13]

-

Ammonium chloride (saturated, aqueous)

-

An appropriate solvent for extraction

Procedure:

-

Grignard Reagent Preparation:

-

Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Place magnesium turnings in the flask. Add a small amount of a solution of 1-bromooctane in anhydrous diethyl ether. The reaction is often initiated by gentle warming or the addition of an iodine crystal.[14]

-

Formation: Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining 1-bromooctane solution dropwise at a rate that maintains a steady reflux.[14] This forms octylmagnesium bromide.

-

-

Coupling Reaction:

-

The solution of phenylmagnesium bromide is added slowly to the prepared octylmagnesium bromide solution (or vice-versa, depending on the specific pathway chosen). The reaction mixture is typically stirred at room temperature or gently heated.

-

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent. The solvent is removed via rotary evaporation.

-

Final Purification: The crude product is purified by vacuum distillation to yield pure n-octylbenzene.

Applications in Research and Drug Development

n-Octylbenzene is a versatile compound with several key applications:

-

Pharmaceutical Intermediate: Its most prominent role is as a key intermediate in the multi-step synthesis of Fingolimod (Gilenya), an immunomodulating drug for treating multiple sclerosis.[1][2] The purity and reliable supply of n-octylbenzene are critical for this pharmaceutical application.[2]

-

Solvent: Due to its non-polar nature and high boiling point, it is used as a solvent in specialized chemical processes and for research into molecular self-assembly.[2][4][7] For example, it has been used as a solvent to study the assembly of tetrathiafulvalene (TTF) derivatives on graphite surfaces.[4][7]

-

Chemical Synthesis: It serves as a starting material or building block for the synthesis of various other fine chemicals.[2] It can also be used to prepare charge-transfer complexes with compounds like fluoranil and 1,3,5-trinitrobenzene.[4][7]

-

Industrial Formulations: Its hydrophobic properties make it a useful component in the formulation of surfactants, detergents, and additives for lubricants.[3]

Safety and Handling

n-Octylbenzene is a combustible liquid and should be handled with care in a well-ventilated area.[4] It is incompatible with strong oxidizing agents.[4] Standard personal protective equipment, including safety goggles and gloves, should be worn during handling.[7] For storage, it is recommended to keep the compound in a cool, ventilated environment to ensure its stability.[1]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]

- 5. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tronchemicals.com [tronchemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. N-OCTYLBENZENE(2189-60-8) 1H NMR spectrum [chemicalbook.com]

- 9. Benzene, octyl- [webbook.nist.gov]

- 10. Benzene, octyl- [webbook.nist.gov]

- 11. This compound | 2189-60-8 | Benchchem [benchchem.com]

- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

octylbenzene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of octylbenzene, a key intermediate in pharmaceutical synthesis. The document presents critical data in a structured format and outlines a significant synthetic pathway involving this compound.

Core Properties of this compound

This compound, also known as 1-phenyloctane, is an aromatic hydrocarbon with the chemical formula C14H22.[1][2][3] It is a colorless to light yellow liquid that serves as a crucial building block in the synthesis of various organic molecules.[1][2]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 2189-60-8 | [1][2][3][4][5] |

| Molecular Formula | C14H22 | [1][2][3][4][5] |

| Molecular Weight | 190.32 g/mol | [2][3][5] |

| Density | 0.858 g/mL at 25 °C | [6] |

| Boiling Point | 261-263 °C | [1][4][6] |

| Melting Point | -36 °C | [1][4][6] |

| Flash Point | 107 °C | [7] |

Synthetic Applications: Synthesis of Fingolimod

This compound is a key starting material in the synthesis of Fingolimod, a medication used to treat multiple sclerosis.[1] A common synthetic route involves the Friedel-Crafts acylation of this compound.

A typical experimental procedure for the Friedel-Crafts acylation of this compound involves reacting it with an acyl chloride, such as 3-bromopropanoyl chloride or 3-nitropropanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[1][5] The reaction is generally carried out in a suitable solvent, such as methylene chloride, at a controlled temperature.

The following diagram illustrates a simplified workflow for the synthesis of Fingolimod starting from this compound. This pathway involves a Friedel-Crafts acylation, followed by reduction and subsequent reaction steps to build the final molecule.

Caption: Simplified workflow for the synthesis of Fingolimod from this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijacskros.com [ijacskros.com]

- 5. EP2632889B1 - Intermediate compounds and process for the preparation of fingolimod - Google Patents [patents.google.com]

- 6. glasp.co [glasp.co]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloctane, also known as n-octylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₄H₂₂. It consists of a phenyl group attached to an eight-carbon alkyl chain. This compound serves as a valuable building block in organic synthesis and finds applications in materials science and as a solvent for specialized analytical techniques.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-phenyloctane, complete with experimental methodologies and structured data for ease of reference.

Chemical Identity

| Identifier | Value |

| IUPAC Name | octylbenzene |

| Synonyms | n-Octylbenzene, 1-Octylbenzene, Benzene, octyl-[3][4] |

| CAS Number | 2189-60-8[3] |

| Molecular Formula | C₁₄H₂₂[3][5][6] |

| Molecular Weight | 190.32 g/mol [3][7] |

| InChI Key | CDKDZKXSXLNROY-UHFFFAOYSA-N[2][5] |

| SMILES | CCCCCCCCc1ccccc1[5][8] |

Physical Properties

The physical characteristics of 1-phenyloctane are well-documented, making it a predictable component in various experimental setups. It is a clear, colorless liquid at room temperature.[2][3][5]

| Property | Value | Conditions |

| Melting Point | -36 °C[2][3] | |

| Boiling Point | 261-263 °C[2][3] | at 1 atm |

| 138 °C | at 8 mmHg[4] | |

| Density | 0.858 g/mL[2][3] | at 25 °C |

| 0.850 g/mL[6][9] | ||

| Refractive Index (n_D) | 1.484[2][3] | at 20 °C |

| 1.4830 to 1.4850[5][6] | at 20 °C, 589 nm | |

| Flash Point | 107 °C (224.6 °F)[9] | Closed Cup |

| 226 °F[2][3] | ||

| Vapor Pressure | 0.0158 mmHg | at 25 °C[3] |

| Vapor Density | 6.56[9] | |

| Water Solubility | Immiscible[2][3] | |

| LogP (Octanol/Water Partition Coefficient) | 6.30[8] |

Chemical Properties and Reactivity

1-Phenyloctane exhibits the typical reactivity of an alkylbenzene. The aromatic ring can undergo electrophilic substitution reactions, and the alkyl chain can be subject to free-radical substitution at the benzylic position under appropriate conditions.

-

Incompatibilities : Incompatible with strong oxidizing agents.[2][3][9]

-

Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors.[9]

-

Complex Formation : It is known to form charge-transfer complexes with electron acceptors like fluoranil and 1,3,5-trinitrobenzene.[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-phenyloctane.

| Technique | Key Features |

| Infrared (IR) Spectroscopy | The NIST WebBook provides reference IR spectra for 1-phenyloctane, which would show characteristic peaks for C-H stretching of the alkyl chain, aromatic C-H stretching, and C=C stretching of the phenyl ring.[4] An authentic infrared spectrum is confirmed to conform to its structure.[5][6] |

| Mass Spectrometry (MS) | The NIST Chemistry WebBook details the mass spectrum under electron ionization, with a molecular ion peak corresponding to its molecular weight (190.32 g/mol ).[10] PubChem also provides GC-MS data.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR data is available, which would show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the octyl chain, with integrations corresponding to the number of protons in each environment.[7] |

Experimental Protocols

The determination of the physical and chemical properties of 1-phenyloctane relies on standard analytical techniques.

-

Gas Chromatography (GC) : Purity is often determined by Gas Chromatography, with assays showing purity levels of ≥98.5%.[5] In this method, a sample is vaporized and injected onto the head of a chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. The column itself contains a liquid stationary phase which is adsorbed onto the surface of an inert solid. The separation of components is based on their differential partitioning between the gas and liquid phases.

-

Melting and Boiling Point Determination : These fundamental properties are typically measured using a calibrated melting point apparatus or by distillation for the boiling point, often under reduced pressure to prevent decomposition.[4]

-

Density Measurement : The density is determined by precisely measuring the mass of a known volume of the liquid using a pycnometer or a digital density meter at a specified temperature.[3]

-

Refractive Index Measurement : A refractometer is used to measure the extent to which light is bent when it passes through the liquid. This is a characteristic property of the substance and is sensitive to temperature and the wavelength of light used.[5]

-

Spectroscopic Analysis (IR, NMR, MS) :

-

Infrared (IR) Spectroscopy : An IR spectrometer passes infrared radiation through the sample. The absorption of radiation at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule, providing a "fingerprint" of the functional groups present.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The sample is placed in a strong magnetic field and subjected to radio waves. The absorption of energy by atomic nuclei (typically ¹H or ¹³C) provides detailed information about the molecular structure and connectivity of atoms.

-

Mass Spectrometry (MS) : The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This technique provides information about the molecular weight and fragmentation pattern of the molecule.

-

Applications and Logical Workflows

1-phenyloctane's properties make it suitable for specific research applications.

Solvent for Scanning Tunneling Microscopy (STM) Studies

1-phenyloctane is utilized as a solvent to study the self-assembly of molecules, such as tetrathiafulvalene (TTF) derivatives, on surfaces like graphite for visualization by STM.[1] Its high boiling point and stability are advantageous for such surface studies.

Caption: Experimental workflow for STM imaging using 1-phenyloctane as a solvent.

Tracer for Laser-Induced Fluorescence (LIF) in Engine Studies

1-phenyloctane has been characterized as a potential laser-induced fluorescence (LIF) tracer for diesel engine applications.[11] LIF tracers are added to fuels to visualize fuel distribution and temperature within an engine's combustion chamber. The choice of tracer depends on its fluorescence properties and physical characteristics matching the fuel.

Caption: Logical relationship for the application of 1-phenyloctane in LIF studies.

Safety and Handling

-

General Handling : Avoid contact with skin and eyes. Do not breathe vapor or mist.[3][9] Handle in accordance with good industrial hygiene and safety practices.[9]

-

Storage : Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[9] It is classified as a combustible liquid.

-

Personal Protective Equipment : Wear appropriate protective eyeglasses or chemical safety goggles, and gloves.[9]

This guide summarizes the essential physical and chemical properties of 1-phenyloctane, providing a foundation for its safe and effective use in research and development.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Benzene, octyl- [webbook.nist.gov]

- 5. 1-Phenyloctane, 99% 100 mL | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 1-Phenyloctane, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-phenyloctane [stenutz.eu]

- 9. fishersci.com [fishersci.com]

- 10. Benzene, octyl- [webbook.nist.gov]

- 11. 1-Phenyloctane | CAS:2189-60-8 | Manufacturer ChemFaces [chemfaces.com]

octylbenzene spectroscopic data NMR IR MS

An In-depth Technical Guide to the Spectroscopic Data of Octylbenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Data Presentation

The following sections summarize the key spectroscopic data for this compound in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound (C₁₄H₂₂), both ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic and aliphatic portions of the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is typically run in a deuterated solvent such as chloroform-d (CDCl₃)[1][2]. The spectrum will show signals corresponding to the aromatic protons of the benzene ring and the protons of the octyl chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.31 - 7.17 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.61 | Triplet | 2H | Benzylic methylene protons (-CH₂-Ph) |

| ~ 1.62 | Multiplet | 2H | Methylene protons (-CH₂-CH₂-Ph) |

| ~ 1.30 - 1.28 | Multiplet | 10H | Methylene protons of the alkyl chain |

| ~ 0.88 | Triplet | 3H | Terminal methyl protons (-CH₃) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.[3]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum is usually recorded with broadband proton decoupling to simplify the signals to singlets for each unique carbon atom.[4]

| Chemical Shift (δ) ppm | Assignment |

| ~ 142.9 | Quaternary aromatic carbon (C1) |

| ~ 128.4 | Aromatic CH carbons (C3/C5) |

| ~ 128.2 | Aromatic CH carbons (C2/C6) |

| ~ 125.6 | Aromatic CH carbon (C4) |

| ~ 36.1 | Benzylic methylene carbon (-CH₂-Ph) |

| ~ 31.9 | Methylene carbon |

| ~ 31.5 | Methylene carbon |

| ~ 29.5 | Methylene carbon |

| ~ 29.3 | Methylene carbon |

| ~ 29.2 | Methylene carbon |

| ~ 22.7 | Methylene carbon |

| ~ 14.1 | Terminal methyl carbon (-CH₃) |

Note: The assignments are based on typical chemical shift values for alkylbenzenes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[5] The IR spectrum of this compound, a liquid, is often obtained as a neat thin film between salt plates.[2][6]

| Frequency (cm⁻¹) | Intensity | Vibration |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1605, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretch |

| ~ 1465 | Medium | Aliphatic C-H bend (scissoring) |

| ~ 725, 695 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Note: The fingerprint region, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8] For this compound, electron ionization (EI) is a common method.[8][9]

| m/z | Relative Intensity (%) | Assignment |

| 190 | ~10 | Molecular Ion [M]⁺ |

| 105 | 9.6 | [C₈H₉]⁺ |

| 92 | 100 | [C₇H₈]⁺ (Tropylium ion) - Base Peak |

| 91 | 76.4 | [C₇H₇]⁺ (Benzyl cation) |

| 78 | 5.2 | [C₆H₆]⁺ (Benzene radical cation) |

| 77 | 3.2 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | 16.7 | [C₄H₉]⁺ |

| 43 | 10.6 | [C₃H₇]⁺ |

| 41 | 10.0 | [C₃H₅]⁺ |

| 29 | 6.7 | [C₂H₅]⁺ |

Data sourced from ChemicalBook and NIST Mass Spectrometry Data Center.[10][11] The molecular ion has a mass of 190 g/mol .[11][12]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13]

-

Ensure the solution is clear and free of any particulate matter.

-

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can reference the residual solvent peak.[3]

-

-

Instrument Setup :

-

Data Acquisition :

-

For ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.[4] A relaxation delay of 2-5 seconds is common to ensure proper relaxation of all carbon nuclei.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard or the solvent peak.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Instrument Setup :

-

Place the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample compartment is free of moisture, as the salt plates are typically hygroscopic.[6]

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample holder to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their frequencies in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Introduce a small amount of the this compound sample into the mass spectrometer. This can be done via direct infusion or, more commonly, through a gas chromatography (GC) system (GC-MS) for separation from any impurities.[15]

-

-

Ionization (Electron Ionization - EI) :

-

Mass Analysis :

-

Detection :

-

An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most intense peak, known as the base peak, is assigned a relative abundance of 100%.[8]

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. N-OCTYLBENZENE(2189-60-8) 1H NMR [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. webassign.net [webassign.net]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. N-OCTYLBENZENE(2189-60-8) MS spectrum [chemicalbook.com]

- 11. Benzene, octyl- [webbook.nist.gov]

- 12. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. books.rsc.org [books.rsc.org]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Technical Guide to the Solubility of Octylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octylbenzene

This compound (C₁₄H₂₂) is an aromatic hydrocarbon consisting of a benzene ring substituted with an eight-carbon alkyl chain.[1][2][3] Its structure is predominantly nonpolar due to the long alkyl group and the phenyl ring. This characteristic is the primary determinant of its solubility behavior. Understanding the solubility of this compound is essential for its use as a solvent, a starting material in chemical synthesis, or as a component in complex formulations.

Qualitative Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting the solubility of this compound. As a largely nonpolar molecule, it is expected to be highly soluble in nonpolar and weakly polar organic solvents, and poorly soluble in highly polar and protic solvents.

-

High Solubility Expected In:

-

Aromatic Hydrocarbons: Solvents like toluene, xylenes, and ethylbenzene share structural similarity with the phenyl group of this compound, leading to favorable π-π stacking interactions and high miscibility.

-

Alkanes and Cycloalkanes: Nonpolar solvents such as hexane, heptane, and cyclohexane are expected to be excellent solvents for this compound due to strong van der Waals forces between the alkyl chains. Solubility in alkanes often increases with the length of the alkane chain.[4]

-

Chlorinated Solvents: Dichloromethane, chloroform, and carbon tetrachloride are effective at dissolving nonpolar compounds and should readily dissolve this compound.[4]

-

Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are expected to be good solvents for this compound.

-

-

Moderate to Low Solubility Expected In:

-

Ketones and Esters: Solvents like acetone and ethyl acetate are polar aprotic solvents. While some solubility is expected, it will likely be lower than in purely nonpolar solvents.

-

Long-chain Alcohols: Alcohols such as 1-octanol have a significant nonpolar alkyl chain, which can interact favorably with this compound, though the polar hydroxyl group will reduce overall miscibility compared to alkanes.[5]

-

-

Very Low Solubility or Immiscibility Expected In:

-

Short-chain Alcohols: Polar, hydrogen-bonding solvents like methanol and ethanol are poor solvents for nonpolar compounds like this compound.[4]

-

Water: this compound is considered immiscible with water.[3]

-

Polar Aprotic Solvents: Highly polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile are unlikely to be effective solvents.

-

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound (Hypothetical Data) Note: This table is for illustrative purposes. Researchers should generate their own data using the protocol below.

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (Mole Fraction, x) |

|---|---|---|---|

| Hexane | 25.0 | Data to be determined | Data to be determined |

| Toluene | 25.0 | Data to be determined | Data to be determined |

| Ethanol | 25.0 | Data to be determined | Data to be determined |

| Acetone | 25.0 | Data to be determined | Data to be determined |

Experimental Protocol: Isothermal Equilibrium Method

The most common and reliable method for determining the solubility of a liquid or solid solute in a solvent is the isothermal equilibrium method (also known as the static or analytical method).[6][7][8] This method involves preparing a saturated solution at a constant temperature, separating the phases, and analyzing the composition of the liquid phase.

4.1 Materials and Equipment

-

Solute: High-purity this compound (≥98%).[2]

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Equipment:

-

Analytical balance (±0.1 mg precision).

-

Jacketed glass vials or flasks with secure, airtight seals.

-

Constant temperature water bath or shaker with precise temperature control (±0.1 °C).

-

Magnetic stirrer and stir bars.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) is the technique of choice for this analysis.[9][10][11]

-

Volumetric flasks and pipettes for standard preparation.

-

4.2 Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed, jacketed glass vial. The presence of a distinct, separate phase of this compound ensures that the solution is saturated.

-

Equilibration: Place the vial in the constant temperature bath set to the desired experimental temperature. Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached. A duration of 24 hours is typically recommended, though preliminary experiments should be run to confirm the minimum time to equilibrium.

-

Phase Separation: Stop the agitation and allow the mixture to sit undisturbed at the constant temperature for at least 4-6 hours to allow for complete phase separation (the excess, undissolved this compound to settle).

-

Sampling: Carefully extract a sample from the clear, supernatant liquid (solvent) phase using a pre-warmed syringe to prevent precipitation. Immediately filter the sample through a syringe filter into a pre-weighed, sealed vial.

-

Analysis by Gas Chromatography (GC):

-

Calibration: Prepare a series of calibration standards by dissolving known masses of this compound in the pure solvent. Run these standards on the GC-FID to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute a known mass of the filtered sample with the pure solvent. Inject the diluted sample into the GC.

-

A suitable GC column for this analysis would be a mid-polarity column, such as a DB-624 or equivalent, which provides good separation for a range of aromatic compounds and solvents.[10]

-

-

Calculation of Solubility: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the mass of this compound in the original, undiluted saturated sample. Express the solubility in desired units, such as grams of solute per 100 g of solvent or as a mole fraction.

Visualization of Experimental Workflow

The logical flow of the isothermal equilibrium method for solubility determination is outlined in the diagram below.

Caption: Workflow for the Isothermal Equilibrium Method.

References

- 1. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. N-OCTYLBENZENE | 2189-60-8 [amp.chemicalbook.com]

- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems [openchemicalengineeringjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. gcms.cz [gcms.cz]

- 10. almacgroup.com [almacgroup.com]

- 11. orientjchem.org [orientjchem.org]

The Environmental Fate and Degradation of Octylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylbenzene, a member of the linear alkylbenzene (LAB) family, is a significant compound in various industrial applications. Its environmental presence, primarily due to its use as a chemical intermediate and its occurrence in petroleum products, necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the environmental behavior of this compound, including its biodegradation, abiotic degradation, and key physical-chemical properties that influence its distribution in the environment. The information presented herein is intended to support environmental risk assessments and the development of sustainable chemical practices.

Physicochemical Properties of this compound

The environmental transport and partitioning of this compound are governed by its physicochemical properties. As a hydrophobic compound with low water solubility and a high octanol-water partition coefficient (Kow), this compound has a strong tendency to sorb to organic matter in soil and sediment. Its vapor pressure suggests that volatilization from water surfaces can be a significant transport mechanism.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₂ | [1] |

| Molecular Weight | 190.32 g/mol | [1] |

| Water Solubility | Low (estimated) | |

| Log Kow (Octanol-Water) | ~6.1 (estimated for n-octylbenzene) | |

| Vapor Pressure | 0.02 mmHg at 25 °C (estimated) | |

| Henry's Law Constant | High (suggests significant volatilization) | [2][3] |

Environmental Fate

The fate of this compound in the environment is dictated by a combination of transport and transformation processes.

Volatilization

Due to its high Henry's Law constant, volatilization is a primary mechanism for the removal of this compound from water bodies.[2][3] The rate of volatilization is influenced by factors such as water turbulence, temperature, and wind speed. One study determined the ratio of the liquid-film coefficient for volatilization of n-octylbenzene to that of oxygen to be 0.357, indicating a significant potential for atmospheric release from aquatic environments.[2][3]

Sorption

This compound's hydrophobicity leads to strong sorption to soil organic carbon and sediment.[4][5][6][7][8] This partitioning behavior reduces its bioavailability for microbial degradation and its mobility in the subsurface, potentially leading to its accumulation in solids-rich environments.

Biodegradation

Biodegradation is the principal mechanism for the ultimate removal of this compound from the environment. It is readily degraded under aerobic conditions, while anaerobic degradation proceeds at a slower rate.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of this compound is primarily initiated by microbial monooxygenase enzymes.[9][10] The initial attack can occur at either the alkyl chain or the aromatic ring.

-

Alkyl Chain Oxidation: The most common pathway for linear alkylbenzenes involves the terminal oxidation of the octyl chain to form 1-phenyloctanol.[11] This is followed by successive steps of β-oxidation, progressively shortening the alkyl chain and ultimately leading to the formation of phenylacetic acid.

-

Aromatic Ring Oxidation: Alternatively, monooxygenases can hydroxylate the benzene ring to form octylphenols, which are then further degraded.

Quantitative Data on Aerobic Biodegradation

While specific data for this compound is limited, studies on similar linear alkylbenzenes (LABs) and linear alkylbenzene sulfonates (LAS) provide valuable insights.

| Compound/Matrix | Half-life/Degradation Rate | Reference(s) |

| Linear Alkylbenzenes (LABs) in natural waters | Average half-life of 4.1 days | [12] |

| Linear Alkylbenzene Sulfonates (LAS) in sludge-amended soil (mineralization of benzene ring) | 18 - 26 days | [13] |

| Benzene in aerobic river water | 16 days | [14] |

Anaerobic Biodegradation

Anaerobic degradation of this compound is significantly slower than aerobic degradation.[15][16] The initial activation of the molecule in the absence of oxygen is a critical and rate-limiting step.

-

Fumarate Addition: For alkylbenzenes like toluene, anaerobic degradation is initiated by the addition of the alkyl group to fumarate, catalyzed by benzylsuccinate synthase. A similar mechanism may be involved in the degradation of the octyl chain of this compound.[16]

-

Dehydrogenation: In the case of ethylbenzene, anaerobic degradation begins with the dehydrogenation of the ethyl group.[16]

Quantitative Data on Anaerobic Biodegradation

| Compound/Matrix | Half-life/Degradation Rate | Reference(s) |

| Linear Alkylbenzenes (LABs) in reducing marine sediments | Transformation rate of 0.07 ± 0.01 yr⁻¹ (Half-life ~9.9 years) | [15] |

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photodegradation, are generally not considered significant fate pathways for this compound under typical environmental conditions.

Hydrolysis

Linear alkylbenzenes are hydrolytically stable, and this process is not a significant removal mechanism.[17]

Photodegradation

Direct photolysis of this compound is not expected to be a major degradation pathway. However, indirect photodegradation through reactions with photochemically produced reactive species like hydroxyl radicals can occur, particularly in the atmosphere. Studies on linear alkylbenzene sulfonate (LAS) have shown that photocatalytic degradation can be achieved using titanium dioxide (TiO₂) as a catalyst under UV irradiation.[17][18][19][20]

Experimental Protocols

Biodegradation Study in Soil (Aerobic)

This protocol is a generalized procedure based on OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").

1. Test System:

-

Use a well-characterized soil with known properties (pH, organic carbon content, texture, microbial biomass).

-

Prepare soil microcosms in flasks or biometer flasks.

-

Adjust soil moisture to 40-60% of its water holding capacity.

2. Test Substance Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Apply the stock solution to the soil to achieve the desired initial concentration, ensuring even distribution. Allow the solvent to evaporate.

3. Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

-

Maintain aerobic conditions by ensuring adequate headspace or by periodic aeration.

-

Include sterile controls (e.g., autoclaved soil) to assess abiotic degradation and volatilization losses.

-

Include a positive control with a readily biodegradable substance to confirm microbial activity.

4. Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate microcosms.

-

Extract this compound and its potential metabolites from the soil using an appropriate solvent (e.g., hexane/acetone mixture).

-

Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the parent compound and identify degradation products.[21][22][23][24][25]

-

Monitor CO₂ evolution in biometer flasks to determine the extent of mineralization.

5. Data Analysis:

-

Calculate the dissipation rate and half-life (DT₅₀) of this compound in the soil.

-

Identify major degradation products and propose a degradation pathway.

Signaling Pathways and Experimental Workflows

Caption: Proposed aerobic biodegradation pathways of this compound.

Caption: Potential anaerobic biodegradation pathways of this compound.

Caption: Experimental workflow for an aerobic soil biodegradation study.

Conclusion

This compound is subject to several environmental fate processes, with aerobic biodegradation being the most significant pathway for its removal. Its strong sorption to soil and sediment can reduce its bioavailability and mobility. While abiotic degradation processes like hydrolysis and direct photolysis are not considered major routes of transformation, volatilization from water can be a significant transport mechanism to the atmosphere. The provided data on analogous compounds and the outlined experimental protocols offer a robust framework for assessing the environmental risk associated with this compound and for guiding future research in this area. A deeper understanding of the specific degradation rates and pathways of this compound under various environmental conditions will further enhance our ability to predict its environmental behavior and ensure its safe use.

References

- 1. researchgate.net [researchgate.net]

- 2. Volatilization of benzene and eight alkyl-substituted benzene compounds from water [pubs.usgs.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Sorption and Desorption of the Model Aromatic Hydrocarbons Naphthalene and Benzene: Effects of Temperature and Soil Composition [frontiersin.org]

- 6. Adsorption of Benzene in Batch System in Natural Clay and Sandy Soil [scirp.org]

- 7. Sorption of polycyclic aromatic hydrocarbons and polychlorinated biphenyls to soot and soot-like materials in the aqueous environment: mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bacteria degrading both n-alkanes and aromatic hydrocarbons are prevalent in soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Origin, occurrence, and biodegradation of long-side-chain alkyl compounds in the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Susceptibility of synthetic long-chain alkylbenzenes to degradation in reducing marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. [PDF] PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO2 NANOPARTICLES | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Factors Affecting the Degradation of Linear Alkylbenzene Sulfonate by TiO 2 Assisted Photocatalysis and Its Kinetics | Semantic Scholar [semanticscholar.org]

- 21. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of Octylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for octylbenzene (CAS No. 2189-60-8), a key intermediate in various industrial and pharmaceutical applications. The following sections detail its physical and chemical properties, toxicological data, handling and storage procedures, and emergency measures, with a focus on providing clear, actionable information for laboratory and manufacturing environments.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is a stable, combustible compound that is insoluble in water but soluble in organic solvents.[1][2] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂ | [1][3][4][5] |

| Molecular Weight | 190.32 g/mol | [3][4][6] |

| CAS Number | 2189-60-8 | [1][3][4][5] |

| Appearance | Clear, colorless to light yellow liquid | [1][3][6][7] |

| Odor | Aromatic | [1][5] |

| Boiling Point | 261-263 °C | [2][3][5][6] |

| Melting Point | -36 °C | [2][3][5][6] |

| Flash Point | 107 °C | [3][5][6] |

| Density | 0.858 g/mL at 25 °C | [2][5] |

| Vapor Density | 6.56 | [7] |

| Water Solubility | Immiscible | [1][2] |

Toxicological Information

Based on available data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4][7] No acute toxicity information is readily available, and it is not classified for skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6]

Note on Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature. The provided safety information is based on compiled data from safety data sheets and chemical databases.

GHS Classification Overview

The following diagram illustrates the reported GHS classification status of this compound.

Caption: Logical relationship of this compound to GHS hazard criteria.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are crucial to ensure safety when working with this compound.

Handling:

-

Use in a well-ventilated area or with a laboratory fume hood.[6][8]

-

Keep away from heat, sparks, and open flames.[10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[10]

Storage:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.[8][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7][8][9]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[7][9] In case of inadequate ventilation or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[7][8]

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures.

First Aid Response Workflow

Caption: First aid workflow for different exposure routes to this compound.

-

Inhalation: Move the exposed person to fresh air.[6][8] If breathing is difficult, provide artificial respiration and seek immediate medical attention.[7][8][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6][8][9] If irritation persists, consult a physician.[8][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][7][9] Seek immediate medical attention.[7][9]

-

Ingestion: Rinse mouth with water.[6][8] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[8][9] Call a physician immediately.[9]

Fire and Explosion Hazard Data

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Foam, dry powder, carbon dioxide, and water spray.[6]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[6]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides and other irritating gases and vapors.[7][8][9]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][8][9]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Evacuate unnecessary personnel.[6] Use personal protective equipment as required.[6][8] Ensure adequate ventilation.[8][9]

-

Environmental Precautions: Prevent the product from entering drains.[8] Avoid release to the environment.[6]

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[8] Sweep up and shovel into suitable containers for disposal.[6][9]

Environmental Information

Currently, there is no specific information available to classify this compound as hazardous to the environment.[7] It is important to prevent its release into the environment.[6]

This guide is intended to provide essential health and safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.

References

- 1. CAS 2189-60-8: this compound | CymitQuimica [cymitquimica.com]

- 2. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. lobachemie.com [lobachemie.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. fishersci.com [fishersci.com]

- 10. novachem.com [novachem.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

n-octyl benzene synonyms and identifiers

An In-depth Technical Guide to n-Octyl Benzene: Synonyms, Identifiers, and Applications

This technical guide provides a comprehensive overview of n-octyl benzene, a versatile aromatic hydrocarbon. Aimed at researchers, scientists, and drug development professionals, this document details its chemical identifiers, physical and chemical properties, and significant applications, with a focus on its role in pharmaceutical synthesis.

Chemical Synonyms and Identifiers

n-Octyl benzene is known by several names and is cataloged in numerous chemical databases. Accurate identification is crucial for research and regulatory purposes.

Table 1: Synonyms and Identifiers for n-Octyl Benzene

| Identifier Type | Value |

| Systematic Name | 1-Phenyloctane |

| Common Names | n-Octylbenzene, Octylbenzene, Phenyloctane |

| CAS Registry No. | 2189-60-8[1][2][3][4] |

| Molecular Formula | C₁₄H₂₂[1][2][4] |

| IUPAC Name | This compound[4] |

| PubChem CID | 16607 |

| EINECS No. | 218-582-1[4] |

| InChI | InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3[4] |

| InChIKey | CDKDZKXSXLNROY-UHFFFAOYSA-N[4] |

| SMILES | CCCCCCCCC1=CC=CC=C1[2][4] |

Physicochemical Properties

The physical and chemical characteristics of n-octyl benzene are summarized below, providing essential data for its handling, application, and analysis.

Table 2: Physicochemical Properties of n-Octyl Benzene

| Property | Value |

| Molecular Weight | 190.32 g/mol [1][2] |

| Appearance | Light yellow liquid[1] |

| Odor | Mild aromatic[1] |

| Melting Point | -36 °C[5] |

| Boiling Point | 261-263 °C[5] |

| Density | 0.858 g/mL at 25 °C[5] |

| Flash Point | 107 °C |

| Solubility in Water | Immiscible[5] |

| Purity (typical) | ≥98.0% (GC)[6] |

Experimental Protocols

n-Octyl benzene is a key starting material in the synthesis of various fine chemicals and pharmaceuticals. A notable application is in the production of Fingolimod, an immunomodulating drug.

Synthesis of Fingolimod from n-Octyl Benzene

A concise synthetic route for Fingolimod (FTY-720) utilizes n-octyl benzene as a primary reactant. The overall process involves a Friedel-Crafts acylation, a reduction step, a double Henry reaction, and a final hydrogenation.[1][2][7]

Experimental Procedure:

-

Friedel-Crafts Acylation:

-

To a flame-dried 500 mL 4-necked flask, add n-octylbenzene (24.39 g, 0.128 mol) and hexane (158 mL).

-

Cool the mixture to 5°C.

-

Add a solution of 3-bromopropanoyl chloride (25.0 g, 0.146 mol) dropwise.

-

Subsequently, add AlCl₃ (19.55 g, 0.147 mol) in portions, maintaining the reaction temperature below 10°C.[2]

-

-

Subsequent Steps:

The following diagram illustrates the workflow for the synthesis of Fingolimod starting from n-octyl benzene.

References

- 1. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]

- 6. n-Octylbenzene | 2189-60-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

Commercial Sources and Purity of Octylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of octylbenzene. The information is tailored for researchers, scientists, and drug development professionals who require high-purity this compound for their work. This guide includes a summary of commercial suppliers and their product specifications, a detailed experimental protocol for purity analysis using gas chromatography, and a discussion of potential impurities.

Commercial Availability and Specifications

This compound is commercially available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 97% to over 99%. The most common analytical technique for determining purity is gas chromatography (GC), often with a flame ionization detector (GC-FID).

Below is a summary of representative commercial sources and their stated purity levels for this compound. Please note that specifications can vary by batch and supplier, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.

| Supplier | Product Number (Example) | Stated Purity | Analytical Method |

| Sigma-Aldrich | 113190 | 98% | GC |

| Thermo Fisher Scientific (Alfa Aesar) | A12138 | 99% | GC |

| TCI (Tokyo Chemical Industry) | O0046 | >98.0% | GC[1][2] |

| ChemScene | CS-0152266 | ≥97% | Not Specified[3] |

| AccuStandard | V-019 | Certified Reference Material | Not Specified[4] |

| Loba Chemie | - | - | Not Specified[5] |

| ECHEMI (Chemsigma International Co., Ltd.) | - | 99.00% | Not Specified[6] |

| Smolecule | S604976 | Not Specified | Not Specified[7] |

Potential Impurities in Commercial this compound

The most common industrial synthesis of this compound is the Friedel-Crafts alkylation of benzene with an octylating agent, such as 1-octene or 1-chlorooctane, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst. This process, while generally efficient, can lead to the formation of several byproducts, which may be present as impurities in the final product.

Common Impurities and Their Sources:

-

Isomers of this compound: Carbocation rearrangements are a known side reaction in Friedel-Crafts alkylation. This can lead to the formation of various positional isomers of this compound, such as 2-phenyloctane, 3-phenyloctane, and 4-phenyloctane, in addition to the desired 1-phenyloctane (n-octylbenzene). The presence and distribution of these isomers can depend on the specific catalyst and reaction conditions used.

-

Polyalkylated Benzenes: The initial product, this compound, is more reactive than the starting material, benzene. This can lead to further alkylation of the this compound molecule, resulting in the formation of di- and tri-octylbenzene isomers as impurities. The extent of polyalkylation can be minimized by using a large excess of benzene in the reaction mixture.

-

Unreacted Starting Materials: Trace amounts of unreacted benzene and the octylating agent (e.g., 1-octene) may remain in the final product if the purification process is incomplete.

-

Solvent Residues: Solvents used in the reaction or purification steps may be present as residual impurities.

-

Catalyst Residues: While typically removed during workup, trace amounts of the catalyst or its byproducts might persist.

Experimental Protocol: Purity Determination of this compound by Gas Chromatography (GC-FID)

The following is a general experimental protocol for the determination of the purity of this compound by gas chromatography with a flame ionization detector (GC-FID). This protocol is based on standard methods for the analysis of aromatic hydrocarbons, such as those outlined in ASTM D5135 and D7504.[8][9] It is recommended to validate the method for the specific instrumentation and samples being analyzed.

1. Instrumentation and Materials:

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.

-

Column: A non-polar or medium-polarity capillary column is suitable for the separation of this compound and its potential impurities. A common choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or hydrogen, high purity (≥99.999%).

-

Gases for FID: Hydrogen (high purity) and air (zero grade).

-

Syringes: For sample and standard injection.

-

Vials: With septa for samples and standards.

-

This compound Standard: A certified reference standard of high purity.

-

Solvent: High-purity solvent for sample dilution (e.g., hexane or pentane).

2. Chromatographic Conditions (Typical):

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 280 °C for 5 min |

| Carrier Gas Flow Rate | 1 mL/min (constant flow) |

| Detector Temperature | 300 °C |

| Hydrogen Flow to FID | 30 mL/min |

| Air Flow to FID | 300 mL/min |

| Makeup Gas (if used) | Nitrogen or Helium, 25 mL/min |

3. Sample and Standard Preparation:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1000 µg/mL. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dilute it with the chosen solvent to a concentration within the calibration range.

4. Analysis Procedure:

-

Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.

-

Inject the prepared standards, starting with the lowest concentration, to generate a calibration curve.

-

Inject the prepared sample solution.

-

If necessary, inject a blank (solvent) to check for any contamination.

5. Data Analysis and Purity Calculation:

-

Integrate the peak areas of the this compound and any impurity peaks in the chromatograms of the standards and the sample.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the linearity of the response (R² > 0.999 is desirable).

-

Determine the concentration of this compound in the sample solution using the calibration curve.

-

Calculate the percentage purity of the this compound sample using the following formula:

-

Identify and quantify any impurities by comparing their retention times to those of known standards, if available. If impurity standards are not available, the purity can be reported as area percent, assuming that all components have the same response factor on the FID.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of commercial this compound for research and development purposes.

Caption: Workflow for this compound Procurement and Quality Control.

This technical guide provides a foundational understanding of the commercial landscape and purity considerations for this compound. For critical applications, it is imperative to obtain a detailed certificate of analysis from the supplier and to perform independent verification of purity using a validated analytical method.

References

- 1. laboratuar.com [laboratuar.com]

- 2. agilent.com [agilent.com]

- 3. scioninstruments.com [scioninstruments.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Thermochemical Data and Stability of Octylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylbenzene, an alkylbenzene with an eight-carbon aliphatic side chain attached to a benzene ring, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals. A thorough understanding of its thermochemical properties and stability is paramount for process optimization, safety assessment, and predicting its behavior under various industrial and laboratory conditions. This technical guide provides a consolidated overview of the available thermochemical data for n-octylbenzene, details generalized experimental protocols for their determination, and discusses its thermal and chemical stability.

Thermochemical Data of n-Octylbenzene

Table 1: Physical Properties of n-Octylbenzene

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂ | [1] |

| Molecular Weight | 190.32 g/mol | [1] |

| Melting Point | -36 °C (237.15 K) | [2] |

| Boiling Point | 261-263 °C (534.15-536.15 K) | [2] |

| Density | 0.858 g/mL at 25 °C | [2] |

| Flash Point | 107 °C (380.15 K) | [2] |

Table 2: Thermodynamic Properties of n-Octylbenzene

| Property | Value | Conditions | Reference |

| Enthalpy of Vaporization (ΔvapH) | 67.4 kJ/mol | at 308 K | [3] |

| Liquid Phase Heat Capacity (Cp,liquid) | 291 J/mol·K | at 295 K | [4] |

| Standard Enthalpy of Formation (ΔfH°gas) | Data not available | - | |

| Standard Molar Entropy (S°) | Data not available | - | |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available | - |

The lack of comprehensive experimental data for the standard enthalpy of formation and standard molar entropy necessitates the use of computational methods or group additivity approaches for their estimation, which are beyond the scope of this guide.

Stability of n-Octylbenzene

Thermal Stability

n-Octylbenzene is generally considered to be a stable compound under standard conditions.[2] Its thermal stability is a critical parameter for applications involving high temperatures, such as distillation and chemical reactions. The decomposition of long-chain alkylbenzenes typically proceeds through a free-radical mechanism, initiating with the homolytic cleavage of the C-C bond at the benzylic position, which is the weakest bond in the alkyl chain due to the resonance stabilization of the resulting benzyl radical.

At elevated temperatures, the primary decomposition pathway for n-octylbenzene is expected to be thermal cracking, leading to the formation of smaller hydrocarbons. The main products would likely include toluene, styrene, benzene, and various smaller alkanes and alkenes through a series of β-scission reactions of the octyl radical.

Chemical Stability

n-Octylbenzene is a combustible liquid and is incompatible with strong oxidizing agents.[2] The chemical stability of the alkyl side chain is significantly influenced by the presence of the benzene ring.

Oxidation: The benzylic hydrogens on the carbon atom attached to the benzene ring are particularly susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the octyl side chain to a carboxylic acid, yielding benzoic acid. This reaction proceeds via a benzylic radical intermediate. The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur.

Experimental Protocols

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°), and subsequently the standard enthalpy of formation (ΔfH°), of a liquid organic compound like n-octylbenzene can be determined using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity n-octylbenzene (typically 0.5-1.0 g) is placed in a crucible inside the calorimeter's bomb. A known length of ignition wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is monitored and recorded at regular intervals before and after combustion until a constant temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of n-octylbenzene is calculated from the temperature change of the system.

-

Corrections: Corrections are applied for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen.

-

Calculation of ΔfH°: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids.

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.

-

Sample Preparation: A small, accurately weighed sample of n-octylbenzene (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Measurement Procedure (Three-Step Method):

-